molecular formula C19H24O3 B12651820 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol CAS No. 85567-40-4

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol

Katalognummer: B12651820
CAS-Nummer: 85567-40-4
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: NGOWNHSGMNQALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C19H24O3 It is characterized by the presence of two 2,5-dimethylphenoxy groups attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol typically involves the reaction of 2,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyl group can also participate in various biochemical reactions, influencing the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Bis(2,5-dimethylphenoxy)propan-2-ol
  • 1,3-Bis(2,5-dimethylphenoxy)propan-2-ol
  • 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol

Uniqueness

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol is unique due to the specific positioning of the dimethylphenoxy groups on the propanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

85567-40-4

Molekularformel

C19H24O3

Molekulargewicht

300.4 g/mol

IUPAC-Name

2,3-bis(2,5-dimethylphenoxy)propan-1-ol

InChI

InChI=1S/C19H24O3/c1-13-5-7-15(3)18(9-13)21-12-17(11-20)22-19-10-14(2)6-8-16(19)4/h5-10,17,20H,11-12H2,1-4H3

InChI-Schlüssel

NGOWNHSGMNQALN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(CO)OC2=C(C=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.